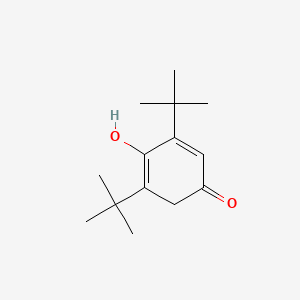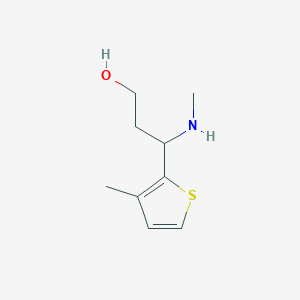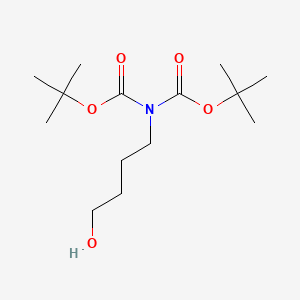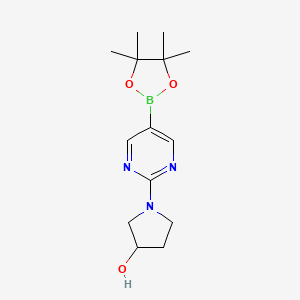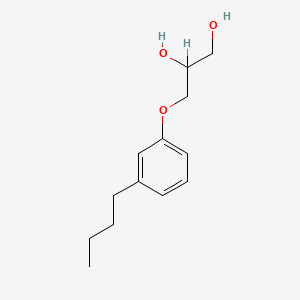
3-(m-Butylphenoxy)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Butylphenoxy)-1,2-propanediol is an organic compound that belongs to the class of phenoxypropanediols This compound is characterized by the presence of a butyl group attached to the meta position of a phenoxy ring, which is further connected to a 1,2-propanediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Butylphenoxy)-1,2-propanediol typically involves the reaction of m-butylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Reaction Time: 6-12 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of fixed-bed reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
3-(m-Butylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The phenoxy ring can be reduced under specific conditions to yield cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
3-(m-Butylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 3-(m-Butylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors on the cell surface, altering their signaling pathways.
相似化合物的比较
Similar Compounds
3-(m-Butylphenoxy)-1,2-ethanediol: Similar structure but with an ethanediol moiety instead of propanediol.
3-(m-Butylphenoxy)-1,2-butanediol: Contains a butanediol moiety, offering different chemical properties.
Uniqueness
3-(m-Butylphenoxy)-1,2-propanediol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butyl group and the propanediol moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
63834-63-9 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
3-(3-butylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-2-3-5-11-6-4-7-13(8-11)16-10-12(15)9-14/h4,6-8,12,14-15H,2-3,5,9-10H2,1H3 |
InChI 键 |
CZWHCHAGVJACTE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=CC=C1)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
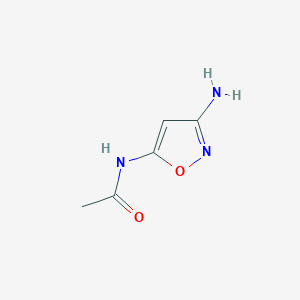
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
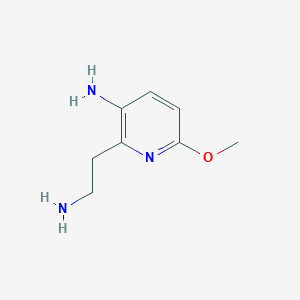
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
